

1-Methoxyallocryptopine CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methoxyallocryptopine

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1-Methoxyallocryptopine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methoxyallocryptopine**, a protopine alkaloid of interest in pharmacological research. Due to the limited availability of specific biological data for **1-Methoxyallocryptopine**, this document leverages extensive research on its close structural analog, allocryptopine, to infer potential biological activities and mechanisms of action. This approach provides a valuable framework for future research and drug development efforts centered on this class of compounds.

Core Compound Identification

Property	Value	Source
CAS Number	56743-52-3	ChemicalBook
Molecular Formula	C22H25NO6	ChemicalBook
Molecular Weight	399.44 g/mol	PubChem[1]
IUPAC Name	7,8,21-trimethoxy-11-methyl-17,19-dioxo-11-azatetracyclo[12.7.0.0 ⁴ , ⁹ .0 ¹⁶ , ²⁰]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one	PubChem[1]
Synonyms	1-Methoxyallocryptopine, Allocryptopine, 1-methoxy-	PubChem[1]

Inferred Biological Activities and Pharmacological Profile

Based on studies of the structurally similar alkaloid, allocryptopine, **1-Methoxyallocryptopine** is anticipated to exhibit a range of pharmacological effects. Allocryptopine has demonstrated noteworthy anti-inflammatory, neuroprotective, and smooth muscle modulatory properties.

Anti-inflammatory Effects

Allocryptopine has been shown to ameliorate inflammatory bowel disease (IBD) in preclinical models. Its mechanism of action involves the modulation of the CX3CL1–CX3CR1 axis and subsequent signaling pathways.

Table 1: Summary of Anti-inflammatory Activity of Allocryptopine in a DSS-Induced Colitis Model

Parameter	Observation	Implication
CX3CL1 Expression	Downregulated	Reduction of a key chemokine involved in inflammation
GNB5 Content	Downregulated	a dynamic background-dependent effect on neuropathy. [2]
AKT Phosphorylation	Reduced	Inhibition of a central signaling node in inflammation
NF-κB Phosphorylation	Reduced	Attenuation of a critical transcription factor for inflammatory gene expression
Apoptosis	Reduced	a neuroprotective role by suppressing oxidative-stress-induced neuronal apoptosis. [2]

Neuroprotective Effects

Allocriptopine has shown promise as a neuroprotective agent against oxidative stress-induced neuronal apoptosis. This activity is mediated through the Akt/GSK-3β/tau signaling pathway.

Table 2: Neuroprotective Effects of Allocriptopine in an in vitro Model of Alzheimer's Disease

Parameter	Observation	Implication
Intracellular ROS Levels	Suppressed	a novel antioxidant agent with neuroprotective properties.[3]
Akt Phosphorylation	Increased	a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4]
GSK-3 β Phosphorylation	Increased	a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4]
Tau Hyperphosphorylation	Prevented	a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4]
Cell Cycle Progression	Arrested at G1 phase	a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4]

Effects on Smooth Muscle

In isolated tissue studies, allocryptopine has demonstrated differential effects on smooth muscle, inducing relaxation in the ileum and contraction in the urinary bladder.

Table 3: Effects of Allocryptopine on Isolated Rat Smooth Muscle

Tissue	Effect	Proposed Mechanism
Ileum	Concentration-dependent relaxation	Inhibition of phosphodiesterase, leading to elevated cellular cAMP.[5]
Urinary Bladder	Concentration-dependent contraction	a contractile effect on the urinary bladder by affecting alpha-adrenergic receptors in this tissue.[5]

Experimental Protocols

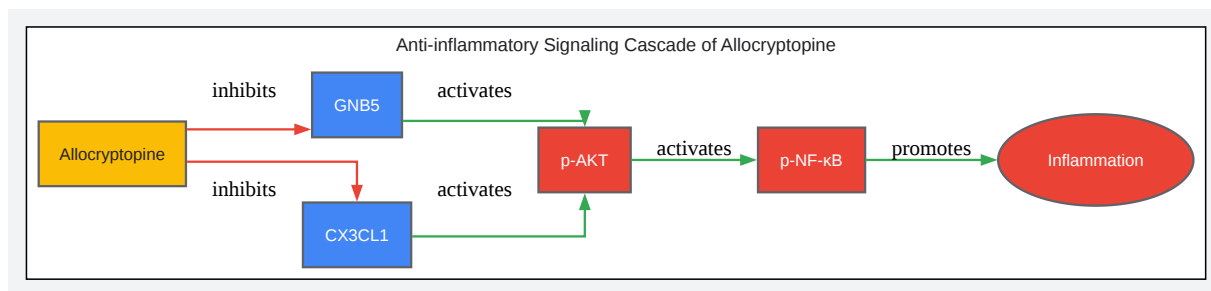
Dextran Sulfate Sodium (DSS)-Induced Colitis Model for Anti-Inflammatory Activity

- Animal Model: Male C57BL/6 mice, 8-10 weeks old.
- Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 days.
- Treatment: Allocryptopine administered orally at a specified dosage daily during the DSS treatment period. A positive control group receives mesalazine.
- Assessment:
 - Disease Activity Index (DAI): Monitored daily, assessing weight loss, stool consistency, and rectal bleeding.
 - Histological Analysis: Colon tissues collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate tissue damage and inflammatory cell infiltration.
 - Western Blot Analysis: Colon tissue lysates prepared to determine the protein expression levels of CX3CL1, GNB5, phosphorylated AKT (p-AKT), and phosphorylated NF-κB (p-NF-κB).

In Vitro Alzheimer's Disease Cell Model for Neuroprotective Activity

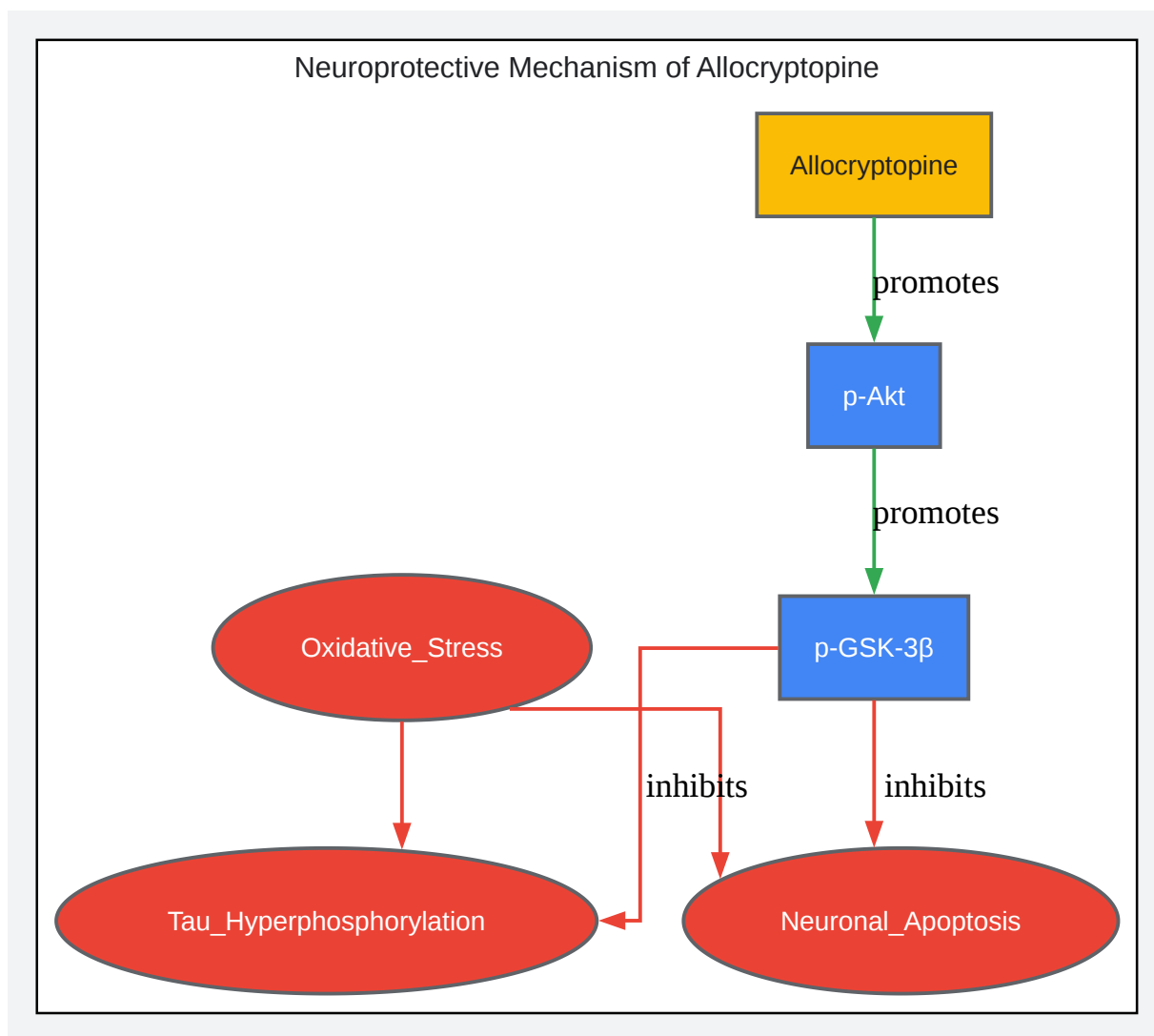
- Cell Line: PC12 cells.
- Differentiation: Cells are treated with Nerve Growth Factor (NGF) to differentiate into a neuronal phenotype (dPC12).
- Induction of Oxidative Stress: Differentiated cells are exposed to hydrogen peroxide (H₂O₂) to induce an in vitro model of Alzheimer's disease-related oxidative stress.
- Treatment: Various concentrations of allocryptopine are co-administered with H₂O₂.
- Assessment:
 - Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using flow cytometry with a fluorescent probe.
 - Apoptosis Assay: The percentage of apoptotic cells is determined by flow cytometry using Annexin V/Propidium Iodide staining.
 - Cell Cycle Analysis: Cell cycle distribution is analyzed by flow cytometry after propidium iodide staining of DNA.
 - Western Blot Analysis: Cell lysates are used to measure the phosphorylation status of Akt, GSK-3 β , and tau proteins.
 - qRT-PCR: Gene expression levels of apoptotic markers are quantified.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Inferred anti-inflammatory signaling pathway of **1-Methoxyallocryptopine**.



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Caption: Inferred neuroprotective signaling pathway of **1-Methoxyallocryptopine**.

Conclusion and Future Directions

While direct experimental data on **1-Methoxyallocryptopine** is limited, the available information on the closely related alkaloid, allocryptopine, suggests a promising pharmacological profile, particularly in the areas of anti-inflammatory and neuroprotective activities. The data and experimental frameworks presented in this guide are intended to serve as a foundation for future research. Further investigation is warranted to elucidate the specific biological activities, mechanisms of action, and therapeutic potential of **1-Methoxyallocryptopine**. Comparative studies between **1-Methoxyallocryptopine** and

allocryptopine would be particularly valuable in understanding the contribution of the additional methoxy group to its pharmacological properties.

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References

- 1. 1-Methoxyallocryptopine | C₂₂H₂₅NO₆ | CID 363693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Allocryptopine via the Target on the CX₃CL₁–CX₃CR₁ axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring allocryptopine as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of allocryptopine, an alkaloid isolated from *Glaucium arabicum* on rat isolated ileum and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methoxyallocryptopine CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161831#1-methoxyallocryptopine-cas-number-and-molecular-weight]

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